2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Anti-inflammatory Pyridylalanine regioisomers Carrageenin-induced edema

2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS 98062-70-5), also known as 3-(2-Pyridyl)-DL-alanine dihydrochloride or DL-2-pyridylalanine dihydrochloride, is a racemic, non-proteinogenic α-amino acid derivative in which the β-position of the alanine backbone carries a 2-pyridyl substituent. As a member of the pyridylalanine regioisomer family—which includes 2-, 3-, and 4-pyridylalanine variants—this dihydrochloride salt form (molecular formula C₈H₁₂Cl₂N₂O₂, MW 239.10 g/mol) is purpose-engineered to confer markedly enhanced aqueous solubility relative to the free base.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.10
CAS No. 98062-70-5
Cat. No. B3030848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
CAS98062-70-5
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.10
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H
InChIKeyHGOJCMDWQOEDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (CAS 98062-70-5): Procurement-Relevant Identity and Class Context


2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS 98062-70-5), also known as 3-(2-Pyridyl)-DL-alanine dihydrochloride or DL-2-pyridylalanine dihydrochloride, is a racemic, non-proteinogenic α-amino acid derivative in which the β-position of the alanine backbone carries a 2-pyridyl substituent. As a member of the pyridylalanine regioisomer family—which includes 2-, 3-, and 4-pyridylalanine variants—this dihydrochloride salt form (molecular formula C₈H₁₂Cl₂N₂O₂, MW 239.10 g/mol) is purpose-engineered to confer markedly enhanced aqueous solubility relative to the free base . The compound serves as a key building block in peptide synthesis, metal-coordination chemistry, and medicinal chemistry campaigns, where the 2-pyridyl nitrogen position enables distinct coordination geometry, hydrogen-bonding patterns, and biological activity profiles compared to its 3- and 4-pyridyl regioisomers [1].

Why 2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride Cannot Be Interchanged with Other Pyridylalanine Regioisomers or Free-Base Forms


Pyridylalanine regioisomers (2-, 3-, and 4-pyridyl) are not functionally interchangeable despite differing only in the nitrogen atom position on the aromatic ring. The 2-pyridyl isomer places the heteroatom adjacent to the point of attachment, creating a distinct bidentate metal-coordination geometry and unique steric and electronic environment that directly impacts receptor binding, pharmacokinetics, and peptide stability [1]. Furthermore, the dihydrochloride salt form (CAS 98062-70-5) provides critical solubility and handling advantages over the free base (CAS 17407-44-2); substituting the free base into aqueous synthetic or assay workflows without compensating for solubility differences can lead to failed couplings, inaccurate dosing, and irreproducible biological results. Empirical evidence across anti-inflammatory, LHRH antagonist, IgG-binding peptide, metal-chelation, and SST2-targeted radiopharmaceutical studies demonstrates that the 2-pyridyl configuration confers a unique biological and physicochemical signature that cannot be replicated by 3- or 4-pyridyl analogs.

Quantitative Differentiation Evidence for 2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride: Head-to-Head and Cross-Study Comparator Data


Regioisomer-Dependent Anti-Inflammatory Activity: 2-Pyridylalanine Is ~3-Fold Less Potent Than 3-Pyridylalanine but Uniquely Active as Monotherapy

In a carrageenin-induced rat paw edema model, dl-3-pyridylalanine (3-PA) was 3 times more active than dl-2-pyridylalanine (2-PA) and 4 times more active than dl-4-pyridylalanine (4-PA), with all pyridylalanine analogs exceeding the potency of the reference drug phenylbutazone [1]. Critically, despite lower anti-edema potency, only dl-2-pyridylalanine (the racemate corresponding to the dihydrochloride CAS 98062-70-5 after free-base conversion) demonstrated significant anti-exudative action as a single agent in the granuloma pouch method, and uniquely enhanced cortisone's anti-granulomatous and anti-exudative effects when co-administered—a pharmacological profile not observed with 3-PA or 4-PA [2].

Anti-inflammatory Pyridylalanine regioisomers Carrageenin-induced edema

Metal Coordination Stereoselectivity: M(L-Pyala) Complexes Bind D-Pyala Up to 8.7-Fold More Strongly Than L-Pyala Across Ni(II), Co(II), and Zn(II)

Potentiometric titration studies of β-(2-pyridyl)-α-alanine (Pyala, the free-base form of the target compound) with Cu(II), Ni(II), Co(II), and Zn(II) revealed that the heterochiral formation constant Kₓ (M(L-Pyala) + D-Pyala ⇌ M(L-Pyala)(D-Pyala)) is up to 8.7 times larger than the homochiral constant K₂ (M(L-Pyala) + L-Pyala ⇌ M(L-Pyala)₂) for Ni(II), Co(II), and Zn(II) [1]. This stereoselectivity is significantly attenuated in the 6-methyl-2-pyridyl analog (Mepyala), due to the reduced coordinating ability of the sterically hindered 6-methylpyridyl donor [2]. The 2-pyridyl nitrogen position adjacent to the alanine backbone creates a compact bidentate chelate geometry that is structurally distinct from the coordination modes accessible to 3-pyridyl or 4-pyridylalanine ligands.

Metal coordination Stereoselective binding β-(2-pyridyl)-α-alanine Formation constants

IgG-Binding Peptide Engineering: 2-Pyridylalanine Substitution at His17 Achieves Kd = 75.7 nM, with Optimized Double-Mutant Reaching Kd = 2.48 nM

In a structure–activity relationship study of the IgG-binding peptide 15-IgBP, substitution of the C-terminal histidine residue (His17) with 2-pyridylalanine (2-Pya) yielded the variant 15-His17(2-Pya) with Kd = 75.7 nM for IgG binding [1]. Further engineering produced the double-mutant 15-Lys8Leu/His17(2-Pya)-OH with Kd = 2.48 nM—a >30-fold improvement over the single 2-Pya substitution—while simultaneously circumventing synthetic challenges of C-terminal p-hydroxybenzyl amidation, His7 coupling difficulties, and 2-Pya racemization [2]. This study directly validates that integration of the 2-pyridylalanine scaffold into peptide sequences enables nanomolar IgG affinity suitable for antibody-drug conjugate (ADC) and site-selective antibody modification applications.

IgG-binding peptide 2-Pyridylalanine substitution Antibody-drug conjugate Binding affinity

LHRH Antagonist Regioisomer Potency Ranking: D-3-Pal > D-Trp > D-2-Pal > D-4-Pal in Ovulation Inhibition

Structure-function studies of luteinizing hormone-releasing hormone (LHRH) antagonists incorporating pyridylalanine residues at position 3 established a clear regioisomer potency hierarchy: D-3-Pal (β-(3-pyridyl)-D-α-alanine) > D-Trp > D-2-Pal ≈ D-4-Pal for ovulation inhibition at nanogram dosage [1]. While D-2-Pal3-substituted analogs were not the most potent in this specific assay context, the data provide definitive quantitative evidence that the 2-pyridyl configuration imparts distinct biological activity compared to the 3-pyridyl and 4-pyridyl isomers (and natural D-Trp), with implications for receptor subtype selectivity and pharmacokinetic tuning [2].

LHRH antagonist Ovulation inhibition Pyridylalanine regioisomers Nanogram dosage

SST2 Radiopharmaceutical Regioisomer Comparison: l-2Pal Affinity (KD = 0.18 nM) and Hydrophilicity (logD = −2.3) Occupy a Distinct Position Between 3Pal and 4Pal

A 2025 comparative study of [¹⁷⁷Lu]Lu-DOTA-[xPal³]-LM3 somatostatin receptor subtype 2 (SST2) antagonists revealed a clear regioisomer-dependent gradient in receptor affinity and hydrophilicity: l-2Pal (KD = 0.18 ± 0.02 nM, logD = −2.3 ± 0.1), 3Pal (KD = 0.15 ± 0.01 nM, logD = −2.5 ± 0.1), and 4Pal (KD = 0.11 ± 0.01 nM, logD = −2.6 ± 0.1), compared to the clinical reference [¹⁷⁷Lu]Lu-DOTA-LM3 (KD = 0.09 ± 0.02 nM, logD = −2.3 ± 0.1) [1]. Critically, chirality at the 2Pal position was decisive: the D-2Pal diastereomer completely lost receptor recognition, whereas the L-2Pal enantiomer retained affinity, with >60% of the L-2Pal peptide remaining intact in kidney homogenates 1 h post-injection [2].

Somatostatin receptor SST2 antagonist Regioisomeric pyridylalanine Radiopharmaceutical

Dihydrochloride Salt Form Enhances Aqueous Solubility and Handling vs. Free Base, Enabling Reliable Aqueous-Phase Synthesis and Bioassay Workflows

The dihydrochloride salt (CAS 98062-70-5, MW 239.10 g/mol) is specifically formulated to overcome the limited aqueous solubility of the free base 2-amino-3-(pyridin-2-yl)propanoic acid (CAS 17407-44-2, MW 166.18 g/mol). Vendor technical documentation consistently states that the dihydrochloride form 'enhances solubility and stability in aqueous solutions, making it more convenient to handle and use in synthetic processes and biological assays' [1]. While explicit mg/mL solubility values for the dihydrochloride are not disclosed in the identified primary literature, the dihydrochloride counterion strategy is a well-established pharmaceutical salt engineering approach: the two hydrochloride groups protonate both the α-amino group and the pyridyl nitrogen, generating a dicationic species with substantially increased hydration energy and aqueous solubility compared to the zwitterionic free base [2]. In practical procurement terms, selecting the dihydrochloride eliminates the need for in situ acidification or co-solvent strategies during peptide coupling, solid-phase synthesis, and metal-complexation reactions in aqueous or mixed aqueous-organic media.

Dihydrochloride salt Aqueous solubility Formulation advantage Free base comparison

Procurement-Driven Application Scenarios for 2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (CAS 98062-70-5)


Site-Selective Antibody Modification and Antibody-Drug Conjugate (ADC) Peptide Linker Design

Based on the demonstrated IgG-binding affinity of 2-pyridylalanine-substituted peptides (Kd = 75.7 nM for single substitution; Kd = 2.48 nM for optimized double-mutant) [1], this compound is ideally suited as a key unnatural amino acid building block in solid-phase peptide synthesis (SPPS) of Fc-binding peptide linkers for site-selective antibody functionalization and homogeneous ADC preparation. The dihydrochloride salt form ensures reliable coupling efficiency in aqueous-organic solvent mixtures used in Fmoc-SPPS protocols.

Metal-Responsive Biomaterials and Stereoselective Coordination Polymer Synthesis

The pronounced heterochiral metal-binding stereoselectivity of β-(2-pyridyl)-α-alanine (Kₓ up to 8.7× > K₂ for Ni, Co, Zn) [1] positions the racemic dihydrochloride as the optimal starting material for generating metal-directed self-assembling peptide architectures. The 2-pyridyl nitrogen adjacent to the alanine backbone creates a compact bidentate N,O-chelate that is geometrically distinct from the chelates formed by 3- or 4-pyridylalanine regioisomers, enabling predictable heterochiral complex formation for coordination polymer, metalloenzyme mimic, and metal-responsive hydrogel design.

Anti-Exudative Inflammation Research and Glucocorticoid Combination Studies

The unique pharmacological profile of dl-2-pyridylalanine—the only pyridylalanine regioisomer with significant anti-exudative monotherapy activity and the ability to enhance cortisone's anti-granulomatous and anti-exudative effects [1]—makes this compound the regioisomer of choice for preclinical inflammation research focused on exudative processes and glucocorticoid-sparing combination strategies. The dihydrochloride salt enables direct formulation for in vivo administration in rodent models.

SST2-Targeted Radiopharmaceutical Development Requiring Intermediate Lipophilicity

For somatostatin receptor-targeted radiopharmaceutical design, the l-2Pal regioisomer provides a logD of −2.3 (identical to the clinical reference [¹⁷⁷Lu]Lu-DOTA-LM3) with an SST2 KD of 0.18 nM [1]. This intermediate lipophilicity—distinct from the more hydrophilic 3Pal (logD −2.5) and 4Pal (logD −2.6)—enables fine-tuning of tumor-to-kidney uptake ratios. Procurement of the racemic dihydrochloride (CAS 98062-70-5) as starting material for enantiomeric resolution and subsequent DOTA conjugation is the entry point for this development pathway.

Quote Request

Request a Quote for 2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.